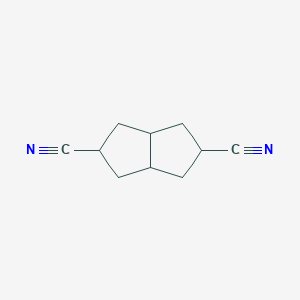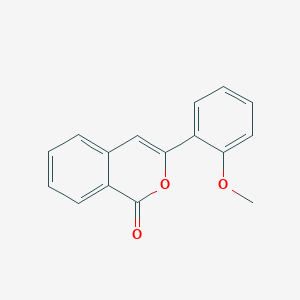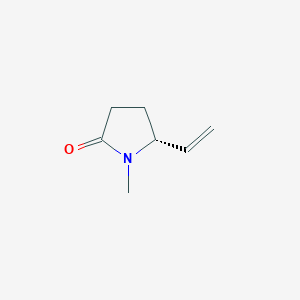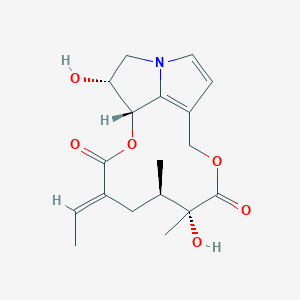
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as OHPD, and it is a bicyclic structure that contains two carbon-nitrogen triple bonds.
Mecanismo De Acción
The mechanism of action of OHPD is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions. These intermediates can react with other molecules to form new compounds, or they can undergo rearrangement reactions to form different isomers.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of OHPD. However, studies have shown that this compound can inhibit the growth of certain bacterial strains and can also act as a potent inhibitor of certain enzymes. Further research is needed to fully understand the effects of OHPD on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using OHPD in lab experiments is its high yield and purity. This compound can be synthesized in large quantities and can be easily purified through recrystallization. However, one limitation of using OHPD is its potential toxicity. This compound should be handled with care, and appropriate safety measures should be taken when working with it.
Direcciones Futuras
There are several future directions for the study of OHPD. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the study of the mechanism of action of OHPD and its potential applications in the synthesis of new materials and organic compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of OHPD on biological systems, which could lead to the development of new pharmaceuticals and agrochemicals.
Métodos De Síntesis
The synthesis of OHPD involves the reaction between two molecules of 1,3-cyclohexadiene and two molecules of cyanogen bromide. The reaction proceeds through a series of steps that involve the formation of an intermediate compound, which is then converted into OHPD. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
OHPD has been used in various scientific research applications, including the development of new materials, the synthesis of organic compounds, and the study of chemical reactions. This compound has been shown to be a versatile building block for the synthesis of complex organic molecules, and it can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
111742-46-2 |
|---|---|
Nombre del producto |
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile |
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-dicarbonitrile |
InChI |
InChI=1S/C10H12N2/c11-5-7-1-9-3-8(6-12)4-10(9)2-7/h7-10H,1-4H2 |
Clave InChI |
TWMUCBIUZIDLMK-UHFFFAOYSA-N |
SMILES |
C1C(CC2C1CC(C2)C#N)C#N |
SMILES canónico |
C1C(CC2C1CC(C2)C#N)C#N |
Sinónimos |
2,5-Pentalenedicarbonitrile,octahydro-,(2-alpha-,3a-bta-,5-alpha-,6a-bta-)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)
![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)






![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)




